![molecular formula C20H13N3O3 B8089317 CID 9928039](/img/structure/B8089317.png)
CID 9928039
Overview
Description
CID 9928039 is a useful research compound. Its molecular formula is C20H13N3O3 and its molecular weight is 343.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 9928039 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 9928039 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reversible and Spatial Control of Protein Function : CID has been utilized for reversible and spatiotemporal control of protein function in cells, offering a valuable tool to study biological processes like signal transduction, membrane, and protein trafficking with unprecedented precision (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems enable fine-tuning of gene expression and multiplex biological signals with different logic gating operations (Ma et al., 2023).
Insights into Cellular Signaling : CID techniques have resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases, shedding light on the signaling paradox in cells (DeRose, Miyamoto, & Inoue, 2013).
Controlling Protein-Protein Interactions : A novel chemical inducer of protein dimerization has been developed, which can be rapidly turned on and off using light, allowing control over protein-protein interactions in peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Agriculture : In the context of agriculture, CID has been applied to improve water use efficiency and productivity in barley. The study of carbon isotope discrimination (CID) as a selection criterion has shown promising results (Anyia et al., 2007).
Synthesis of Bivalent FKBP12 Ligands : Research on the synthesis and activity of bivalent FKBP12 ligands for regulated dimerization of proteins has shown potential for broad utility in biological research and potential medical applications (Keenan et al., 1998).
Quantification of Rapamycin-Induced FKBP-FRB Dimerization : A study on label-free single-molecule quantification of rapamycin-induced FKBP-FRB dimerization provides insights into the mechanical stability of ternary complexes, which is crucial for mechanotransduction studies (Wang et al., 2019).
Electrospray Ionization-Mass Spectrometry (ESI-MS) : CID has been fundamental in the development of ESI-MS, a technique used for the determination of molecular weights for proteins and oligonucleotides (Smith et al., 1990).
properties
IUPAC Name |
(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,24H,(H,22,26)(H,23,25)/b18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPNKXIRQFHCHN-QGOAFFKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(NC3=O)C4=CNC5=C4C=C(C=C5)O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\3/C=C(NC3=O)C4=CNC5=C4C=C(C=C5)O)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9928039 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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